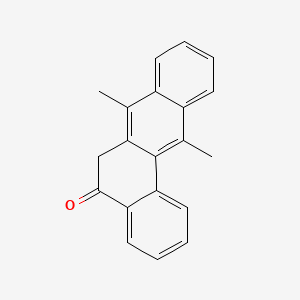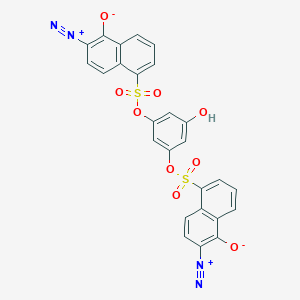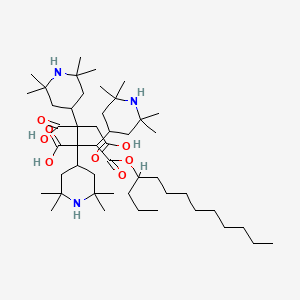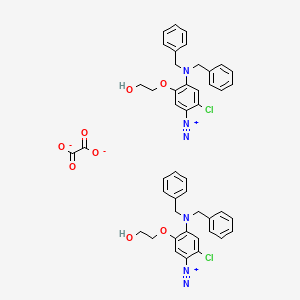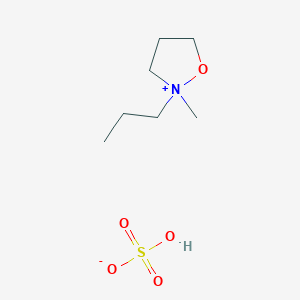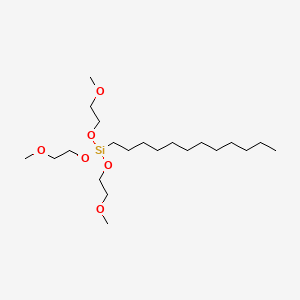
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is a complex organic compound with the molecular formula C27H54O6Si. This compound is characterized by its unique structure, which includes a silicon atom bonded to a dodecyl group and a 2-methoxyethoxy group, along with a tetraoxa framework. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with dodecyl and 2-methoxyethoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, typically around 25-30°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and high yield. The process includes the purification of the final product using techniques such as distillation, crystallization, and chromatography. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl or 2-methoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce silane derivatives. Substitution reactions can result in a variety of functionalized silicon compounds.
Wissenschaftliche Forschungsanwendungen
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity or enhanced drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Dodecyl-6-(2-hydroxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- 6-Dodecyl-6-(2-ethoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- 6-Dodecyl-6-(2-methoxypropoxy)-2,5,7,10-tetraoxa-6-silaundecane
Uniqueness
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is unique due to its specific combination of functional groups and its tetraoxa framework. This unique structure imparts distinctive chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94277-90-4 |
|---|---|
Molekularformel |
C21H46O6Si |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
dodecyl-tris(2-methoxyethoxy)silane |
InChI |
InChI=1S/C21H46O6Si/c1-5-6-7-8-9-10-11-12-13-14-21-28(25-18-15-22-2,26-19-16-23-3)27-20-17-24-4/h5-21H2,1-4H3 |
InChI-Schlüssel |
OYKRJAFWJPSUCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](OCCOC)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


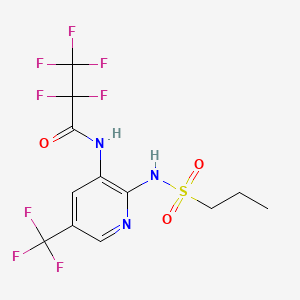
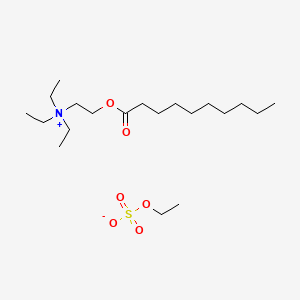
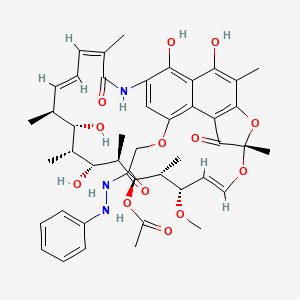

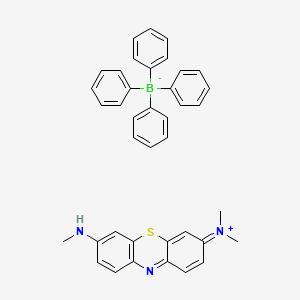
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
